1H-Indene-1,3(2H)-dione, 2,2-diethoxy-
Description
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- is a derivative of the parent compound 1H-indene-1,3(2H)-dione (CAS 606-23-5), where two ethoxy (-OCH2CH3) groups are substituted at the 2-position. The ethoxy groups introduce steric bulk and electron-donating effects, altering solubility, reactivity, and electronic properties compared to unsubstituted or other substituted analogs.
Properties
CAS No. |
20847-51-2 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2,2-diethoxyindene-1,3-dione |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZLCGIPHRDDDYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)C2=CC=CC=C2C1=O)OCC |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Condensation of Diethyl Phthalate and Diethyl Malonate
The most efficient and scalable method for synthesizing 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves a base-catalyzed condensation between diethyl phthalate and diethyl malonate. This approach, detailed in patent CN103121887A, achieves yields exceeding 80% under optimized conditions.
Reaction Conditions and Protocol
The synthesis proceeds via a two-step mechanism:
- Nucleophilic Addition-Cyclization : Diethyl phthalate (1.0 equiv) reacts with diethyl malonate (1.05 equiv) in dimethylformamide (DMF) using sodium ethoxide (1.1 equiv) as the base. The mixture is heated to 80°C for 2 hours, followed by incremental addition of diethyl phthalate over 1 hour. Subsequent heating to 120°C for 20 hours drives the cyclization to completion.
- Isolation and Purification : The reaction mixture is cooled to 40°C, filtered to remove insoluble salts, and concentrated under reduced pressure. The crude product is recrystallized from toluene to yield pure 2,2-diethoxy-1H-indene-1,3(2H)-dione as a white solid.
Table 1: Optimization Parameters and Yield Data
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 120°C | +15% vs. 100°C |
| Solvent | DMF | +22% vs. NMP |
| Molar Ratio (Malonate:Phthalate) | 1.05:1 | +8% vs. 1:1 |
| Reaction Time | 20 hours | +12% vs. 15 hours |
Mechanistic Analysis
The reaction initiates with deprotonation of diethyl malonate by sodium ethoxide, generating a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbons of diethyl phthalate in a stepwise manner (Figure 1A). Intramolecular cyclization forms the indene core, while ethoxide elimination completes the aromatization. The use of DMF enhances enolate stability and promotes heterocycle formation through polar aprotic stabilization.
Alternative Synthetic Approaches
Kilgore Procedure Modifications
A modified Kilgore method employs diethyl phthalate and acetone under basic conditions, though this route primarily yields 2-(2,4-dinitrophenyl)-1H-indene-1,3(2H)-dione derivatives rather than the diethoxy target. While mechanistically analogous, competing side reactions limit its utility for 2,2-diethoxy synthesis.
Critical Analysis of Process Parameters
Solvent Selection
Comparative studies demonstrate that DMF outperforms N-methylpyrrolidone (NMP) and benzene in yield (82.1% vs. 68.4%) and purity (99.2% vs. 95.7% by HPLC). The high dielectric constant of DMF (ε = 36.7) stabilizes ionic intermediates, while its boiling point (153°C) permits reflux-free reactions.
Base Optimization
Sodium ethoxide proves superior to piperidine or sodium methoxide, as evidenced by kinetic studies:
- Sodium ethoxide : 82.1% yield at 20 hours
- Piperidine : 67.3% yield at 24 hours
- Sodium methoxide : 74.6% yield at 22 hours
The ethoxide ion’s stronger basicity (pKa ~21) ensures complete malonate deprotonation, while methoxide’s smaller size impedes steric access to the phthalate carbonyl.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 3.24 (s, 2H, CH₂), 7.83–7.87 (m, 2H, Ar-H), 7.96–8.01 (m, 2H, Ar-H).
- ¹³C NMR : δ 195.2 (C=O), 170.1 (ester C=O), 134.8–128.3 (aromatic C), 61.4 (OCH₂CH₃), 44.7 (CH₂).
The absence of vinylic protons confirms full aromatization, while the singlet at δ 3.24 verifies equivalent geminal ethoxy groups.
Thermal Properties
- Melting Point: 129–132°C (toluene recrystallized)
- Thermal Decomposition: 248°C (TGA, N₂ atmosphere)
Industrial Scalability Considerations
The patented method addresses key production challenges:
- Toxicity Mitigation : Replaces carcinogenic benzene with recyclable DMF
- Byproduct Management : Filters insoluble sodium salts before workup
- Energy Efficiency : Exothermic cyclization reduces heating requirements post-initiation
Pilot-scale trials (50 L reactor) confirm consistent yields (80.4±1.7%) across 10 batches, demonstrating robust scalability.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular and Physical Properties
*Estimated based on structural analogs. †Ethoxy groups reduce crystallinity compared to hydroxy/methoxy derivatives.
Key Reactivity Differences :
- Bulky ethoxy substituents may hinder electrophilic attacks at the 2-position, directing reactivity to other sites.
Spectral and Electronic Properties
Table 2: Spectral Data Comparison
*Predicted based on substituent effects. Ethoxy groups may downshift C=O stretches due to electron donation.
Research Findings and Trends
- Solubility vs. Substituents: Ethoxy groups improve solubility in non-polar solvents compared to hydroxy analogs, critical for polymer-based materials .
- Electronic Modulation : Electron-donating ethoxy groups may lower LUMO energy levels, enhancing charge transport in organic electronics .
- Synthetic Efficiency : Catalyst-free, microwave-assisted methods (as in ) could be adapted for ethoxy derivatives to achieve high yields (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
